![molecular formula C13H10ClN3 B2413696 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 866132-36-7](/img/structure/B2413696.png)
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (6-CPMP) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a member of the pyrazolopyrimidine family and has been used extensively in research and development laboratories for its unique properties. 6-CPMP has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Effects
Pyrimidines, including our compound of interest, have been investigated for their anti-inflammatory properties . Inflammation is a natural response of the body to protect tissues against disease or infection. Pyrimidines inhibit key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. These compounds show promise in mitigating inflammatory responses, which could have implications for treating inflammatory diseases.
Anticancer Potential
Certain pyrimidine derivatives have demonstrated anticancer activity. For instance, a derivative called 7-(4-chlorophenyl)-5-methyl9H-pyrazolo[3,4-e]tetrazolo[1,5-c]pyrimidine exhibited good anticancer effects . Further research into the mechanism of action and specific targets could reveal its potential as an antitumor agent.
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-5-13-15-7-11(8-17(13)16-9)10-3-2-4-12(14)6-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFUSBHIPZFZSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324387 |
Source


|
| Record name | 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
866132-36-7 |
Source


|
| Record name | 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

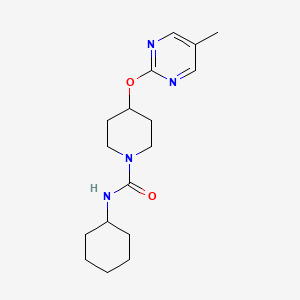
![[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2413615.png)

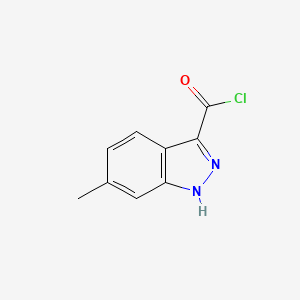

![1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413621.png)
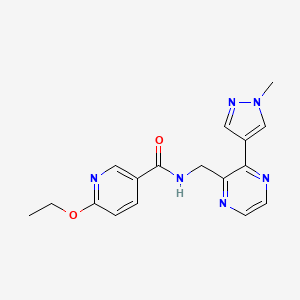
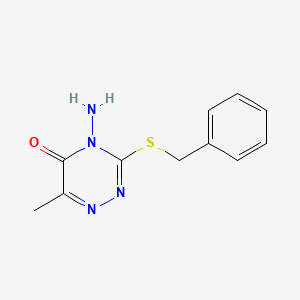
![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)
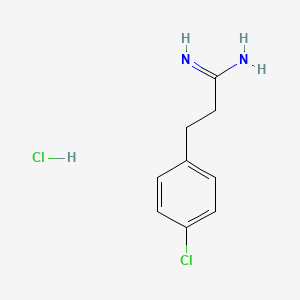
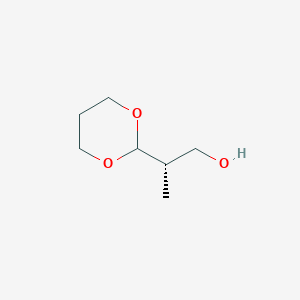
![ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2413632.png)
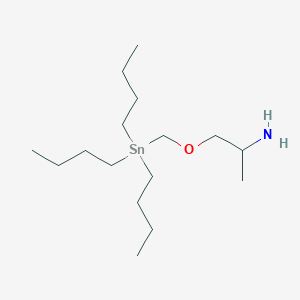
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2413636.png)